N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide
Description
N-[1-({[3-(Acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is a synthetic benzamide derivative characterized by a central trichloroethyl core functionalized with a carbothioylurea linkage and substituted aromatic groups. The compound features:
- 2,2,2-Trichloroethyl group, which introduces significant electronegativity and steric hindrance, likely influencing metabolic stability and solubility.
Properties
Molecular Formula |
C19H19Cl3N4O2S |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-6-8-13(9-7-11)16(28)25-17(19(20,21)22)26-18(29)24-15-5-3-4-14(10-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
KRDLZLXHHOVCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylbenzoyl Chloride
Formation of 1-Amino-2,2,2-Trichloroethylcarbothioyl Isothiocyanate
Coupling with 3-Acetylaminoaniline
Final Amidation
Preparation of 1-Isothiocyanato-2,2,2-Trichloroethane
One-Pot Thiourea and Amide Formation
-
Procedure :
-
React 3-acetylaminoaniline with the isothiocyanate in THF (0°C → room temperature, 4 hours).
-
Add 4-methylbenzoyl chloride and Et₃N, stir at 50°C for 8 hours.
-
-
Advantage : Reduced purification steps.
-
Yield : ~65% (lower due to competing side reactions).
Optimization Strategies and Critical Parameters
Reagent and Solvent Selection
Temperature and Time Optimization
-
Thiophosgene Reactions : Temperatures >0°C lead to decomposition; ≤2 hours prevents oligomerization.
-
Amidation : Prolonged heating (>8 hours) degrades the trichloroethyl group; 50°C balances reactivity and stability.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 7H, aromatic), 2.42 (s, 3H, CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=S), 1245 cm⁻¹ (C-N).
Purity Assessment
-
HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
-
Melting Point : 182–184°C (decomp.).
Challenges and Mitigation
Hydrolysis of Trichloroethyl Group
-
Risk : Exposure to moisture during synthesis causes hydrolysis to carboxylic acid.
-
Solution : Use anhydrous solvents and molecular sieves.
Thiourea Tautomerism
-
Issue : Equilibrium between thiourea and isothiourea forms complicates characterization.
-
Resolution : Acidic workup (pH 3–4) stabilizes the thiourea form.
Comparative Evaluation of Routes
| Metric | Route 1 (Stepwise) | Route 2 (Convergent) |
|---|---|---|
| Total Yield | 68–72% | 65% |
| Purification Steps | 3 | 2 |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
Industrial-Scale Considerations
-
Catalyst Recycling : Et₃N can be recovered via distillation (bp 89°C).
-
Waste Management : SOCl₂ byproducts require neutralization with NaOH.
Emerging Methodologies
Enzymatic Amidation
-
Potential : Lipases (e.g., CAL-B) for greener amide bond formation.
-
Limitation : Low activity with bulky substrates like trichloroethyl groups.
Flow Chemistry
-
Advantage : Enhanced heat/mass transfer for exothermic thiophosgene reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of trichloroethyl carbothioylurea derivatives. Below is a detailed comparison with structurally related analogs:
Structural and Functional Insights
- Halogenation (e.g., bromine in , fluorine in ): Improves binding affinity via halogen bonding and alters pharmacokinetic profiles. Methoxy Groups (): Enhance solubility through polarity while maintaining aromatic interactions.
- Trichloroethyl Core : Common across all analogs, this group likely contributes to steric shielding of the carbothioylurea bridge, reducing enzymatic degradation.
Pharmacological Potential
- The 3-(acetylamino)anilino group in the target compound may mimic tyrosine kinase inhibitor pharmacophores, as seen in compounds like LY303870 ().
Biological Activity
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and related fields. This article explores its biological activity, synthesis, mechanism of action, and research findings, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H17Cl3N4O2S |
| Molecular Weight | 459.79 g/mol |
| IUPAC Name | N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide |
| InChI Key | XVDBGTCAWMCQDM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Intermediate : Reaction of 3-(acetylamino)aniline with a carbothioylating agent.
- Final Product Formation : The intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final compound.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Its unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects depending on the target proteins involved.
Biological Studies and Findings
Research has indicated that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Activity : Some investigations have shown potential effectiveness against bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
-
Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Approximately 15 µM for MCF-7 and 20 µM for HeLa cells.
-
Antimicrobial Effects : In vitro studies showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Q & A
Q. What are the key challenges in synthesizing N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis requires multi-step protocols, including:
- Intermediate formation : Reacting trichloroethylamine derivatives with carbothioylating agents (e.g., benzyl chloroformate) under anhydrous conditions .
- Amide coupling : Use carbodiimide catalysts (e.g., EDC/HOBt) or boric acid-catalyzed amidation for efficient bond formation .
- Optimization : Control temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize side reactions (e.g., hydrolysis of trichloroethyl groups) .
Key Metrics : Monitor yield via HPLC and purity via TLC.
Q. How can researchers validate the structural integrity of this compound, given the lack of published crystallographic data?
Methodological Answer:
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/UV : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve byproducts.
- LC-MS/MS : Identify trace impurities (e.g., dechlorinated derivatives) via fragmentation patterns .
- Elemental Analysis : Verify Cl content (theoretical ~30%) to assess purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the carbothioylamino group in this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model nucleophilic attack at the thiourea moiety.
- Reaction Pathway Analysis : Simulate intermediates (e.g., isothiocyanate formation) using Gaussian or ORCA software .
- Solvent Effects : Apply COSMO-RS to predict solvation energies and optimize reaction media .
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity between the trichloroethyl and benzamide groups .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ for acetyl groups) to simplify NMR assignments .
- Crystallography Attempts : Co-crystallize with heavy atoms (e.g., Br derivatives) for phase determination .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential without prior pharmacological data?
Methodological Answer:
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replace 4-methylbenzamide with fluorobenzamide) to assess cytotoxicity .
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- ADMET Profiling : Predict pharmacokinetics (e.g., LogP, CYP inhibition) via SwissADME .
Q. What experimental designs mitigate instability issues caused by the trichloroethyl group?
Methodological Answer:
Q. How can researchers leverage collision cross-section (CCS) data for conformational analysis?
Methodological Answer:
- CCS Calibration : Use polyalanine standards to correlate experimental CCS with theoretical values .
- Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to model gas-phase structures .
- Applications : Compare CCS trends across analogs to infer steric effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
